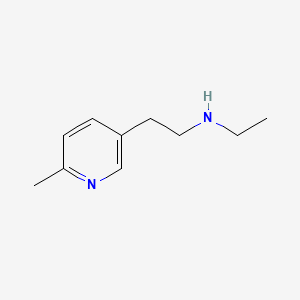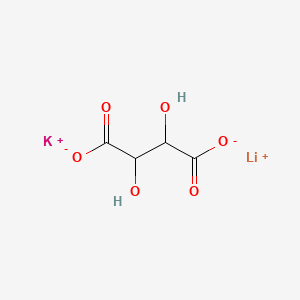
Lithium potassium tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium potassium tartrate is a chemical compound composed of lithium, potassium, and tartrate ions. It is a salt derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium potassium tartrate can be synthesized through the reaction of lithium chloride and potassium tartrate in an aqueous solution. The reaction typically involves dissolving lithium chloride and potassium tartrate in water, followed by crystallization to obtain the desired compound. The reaction can be represented as follows:
[ \text{2LiCl} + \text{K}_2\text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{Li}_2\text{C}_4\text{H}_4\text{O}_6 + 2\text{KCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of raw materials, controlled reaction conditions, and crystallization techniques to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce lithium carbonate and potassium carbonate, along with other by-products.
Wissenschaftliche Forschungsanwendungen
Lithium potassium tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in certain biological preparations.
Industry: It is used in the manufacturing of specialty chemicals, as well as in the production of certain types of glass and ceramics.
Wirkmechanismus
The mechanism of action of lithium potassium tartrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can influence enzyme activity and cellular processes by binding to metal ions and altering their availability. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tartrate: A similar compound that contains potassium and tartrate ions but lacks lithium.
Sodium tartrate: Another related compound with sodium instead of lithium and potassium.
Lithium tartrate: Contains lithium and tartrate ions but lacks potassium.
Uniqueness
Lithium potassium tartrate is unique due to the presence of both lithium and potassium ions, which confer distinct properties and applications compared to other tartrate salts. Its combination of lithium and potassium makes it particularly useful in specific industrial and research applications where the properties of both ions are desired.
Eigenschaften
CAS-Nummer |
868-15-5 |
|---|---|
Molekularformel |
C4H4KLiO6 |
Molekulargewicht |
194.1 g/mol |
IUPAC-Name |
lithium;potassium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
GEDUFZJYMAHTBF-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


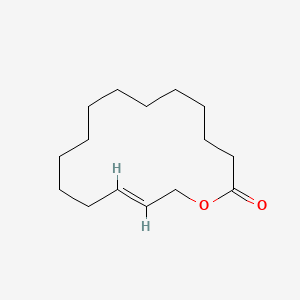

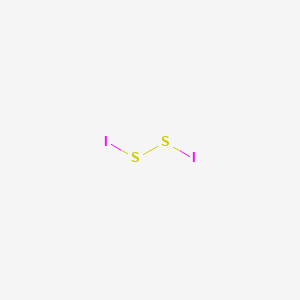
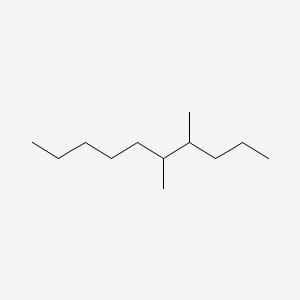
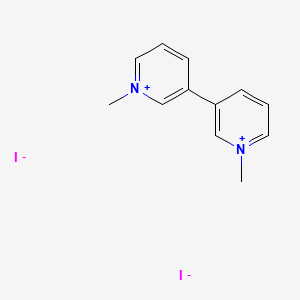

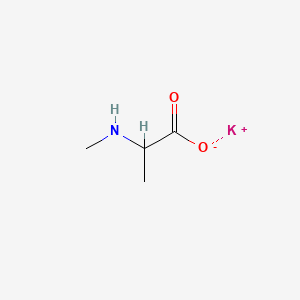
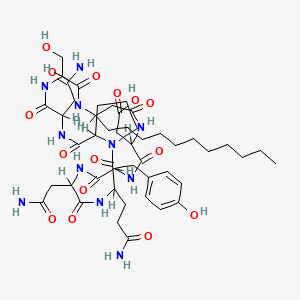


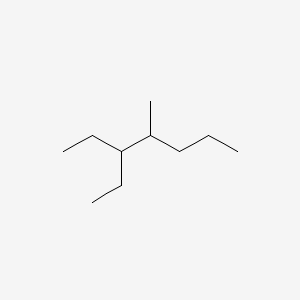
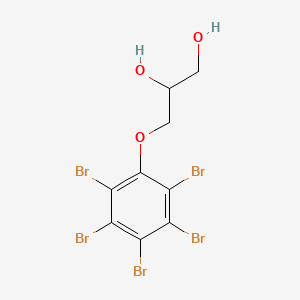
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
